TCS 183 is a synthetic compound recognized for its role as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), particularly targeting the phosphorylation at serine 9. This compound is derived from a specific fragment of the GSK-3β sequence, which is crucial in various cellular processes, including metabolism and cell signaling. TCS 183 has garnered attention in scientific research due to its potential therapeutic applications, especially in the context of diseases where GSK-3β plays a significant role.
TCS 183 is classified as a small molecule inhibitor and is primarily sourced from synthetic methodologies. Its molecular formula is , with a molecular weight of approximately 1425.58 g/mol . This compound is soluble in water at concentrations up to 1 mg/ml, making it suitable for various biochemical assays and applications .
The synthesis of TCS 183 involves solid-phase peptide synthesis techniques, which allow for the assembly of peptide sequences in a controlled manner. The process typically includes:
This method ensures high purity and yield of the compound, which is essential for its effectiveness in biological assays.
The molecular structure of TCS 183 can be described by its specific arrangement of atoms, comprising:
The structural configuration contributes to its interaction with GSK-3β, influencing its inhibitory activity. The detailed three-dimensional conformation can be modeled using computational chemistry tools to predict binding interactions with the target enzyme.
TCS 183 primarily engages in competitive inhibition reactions with GSK-3β. The mechanism involves:
This interaction alters cellular signaling pathways, particularly those involved in insulin signaling and glycogen metabolism .
The mechanism of action of TCS 183 revolves around its ability to inhibit GSK-3β activity:
Studies have shown that modulation of GSK-3β activity can have therapeutic implications in conditions such as diabetes, cancer, and neurodegenerative diseases .
TCS 183 exhibits several notable physical and chemical properties:
These properties are critical for its use in laboratory settings, where stability and solubility can influence experimental outcomes.
TCS 183 has several significant applications in scientific research:
TCS 183, corresponding to residues 1-13 (MSGRPRTTSFAES) of human and mouse GSK-3β, functions as a competitive inhibitor of the phosphorylation event at Ser9, a critical regulatory site for GSK-3β activity [1] [6]. Under basal conditions, GSK-3β exhibits constitutive activity, but extracellular signals (e.g., growth factors, insulin) trigger Ser9 phosphorylation via kinases like Akt. This modification inserts the N-terminal tail into the kinase's primed-substrate binding pocket, creating a pseudosubstrate that sterically hinders access for genuine substrates [8]. TCS 183 directly competes with GSK-3β's endogenous N-terminal regulatory domain for interactions with the catalytic site or associated regulatory complexes, thereby disrupting the autoinhibitory conformational change typically induced by Ser9 phosphorylation [1]. Consequently, TCS 183 prevents the inactivation of GSK-3β that normally results from Ser9 phosphorylation, effectively locking the kinase in a constitutively active state despite upstream signaling cues that would typically suppress its activity [1] [6].
The biological impact of this competitive inhibition is profound within key signaling pathways. In the Wnt/β-catenin cascade, TCS 183 administration (300 µM) via intracerebral infusion in mice efficiently blocked pathway activation, as evidenced by reduced β-catenin stabilization and impaired transcriptional activity [1]. This occurs because sustained GSK-3β activity, maintained by TCS 183, promotes the phosphorylation-mediated degradation of β-catenin. Similarly, TCS 183 modulates synaptic plasticity in neuronal contexts. GSK-3β activity is dynamically regulated during long-term potentiation (LTP) and long-term depression (LTD): LTD induction increases GSK-3β activity via protein phosphatase 1 (PP1), while LTP induction inhibits it via the PI3K-Akt pathway [5]. By competitively inhibiting Ser9 phosphorylation, TCS 183 potentiates GSK-3β activity, thereby shifting the synaptic equilibrium towards conditions favoring LTD and impairing the protective effect of LTP against subsequent LTD [5]. This underscores its role as a precise modulator of cellular signaling dynamics through targeted disruption of phosphorylation-dependent regulation.
Table 1: Impact of TCS 183 on Key Signaling Pathways In Vivo
Pathway | Experimental System | Concentration/Delivery | Observed Effect | Reference |
---|---|---|---|---|
Wnt/β-catenin | C57BL/6 mouse brain | 300 µM via osmotic mini-pump | Blocked β-catenin stabilization & pathway activation | [1] |
Synaptic Plasticity | Rat hippocampal slices | Not specified (pharmacological) | Blocked LTD induction; disrupted LTP-LTD balance | [5] |
Neurite Dynamics | Hippocampal neurons | Genetic GSK3β knockout context | Increased axon elongation & branching | [9] |
The molecular efficacy of TCS 183 stems from its precise mimicry of the endogenous GSK-3β N-terminal domain, enabling high-affinity, competitive binding. The peptide's sequence (MSGRPRTTSFAES) includes a C-terminal serine amidation modification, enhancing its stability and potentially its binding affinity [1] [6]. Biophysical analyses reveal that TCS 183 adopts an amphipathic α-helical conformation upon binding to a hydrophobic channel within the C-terminal lobe of GSK-3β. This channel is formed by residues from helix α10 (Val263, Leu266, Val267, Ile270) and an extended loop (residues 285–299, particularly Tyr288, Phe291, Phe293, Pro294, Ile296) [3]. The hydrophobic face of the TCS 183 helix, featuring residues Phe388, Leu392, Leu396, and Val399 (corresponding to Phe6, Leu10, Leu14, Val17 in the full kinase), inserts into this groove, creating extensive van der Waals contacts [3] [6].
Critical polar interactions further stabilize this complex. Arg395 (Arg11 in TCS 183) forms hydrogen bonds and ionic interactions with Asp264 of GSK-3β, while Gln400 (Gln12 in TCS 183) hydrogen bonds with the backbone carbonyl of Gln295 [3]. These interactions are conformationally selective: the flexible 285-299 loop of GSK-3β undergoes significant structural rearrangement to accommodate the TCS 183 helix, contrasting with its position when bound to other regulatory proteins like FRAT1 [3]. FRAT1 binding induces a kink in its peptide chain, allowing interactions that TCS 183 cannot achieve due to its continuous helical structure. This difference is evident in the distinct positioning of Tyr288 and Glu290 in the two complexes. Furthermore, TCS 183 binding disrupts the dimeric form of GSK-3β observed in uncomplexed structures, as its binding site overlaps with the dimer interface, forcing monomerization [3]. This monomerization may contribute to its inhibitory mechanism by altering the kinase's spatial organization within signaling complexes.
Table 2: Structural Features of TCS 183 and Its Interaction with GSK-3β
Structural Element | TCS 183 Residue(s) | GSK-3β Residue(s) | Interaction Type | Functional Implication |
---|---|---|---|---|
Hydrophobic ridge | Phe6, Leu10, Leu14 | Val263, Leu266, Val267 | Van der Waals contacts | Anchors peptide in binding channel |
Hydrophobic core | Val17 | Ile270, Ile228, Phe229 | Van der Waals contacts | Stabilizes N-terminal peptide orientation |
Salt bridge/H-bond | Arg11 | Asp264 | Ionic/H-bond network | Enhances binding specificity |
Backbone H-bond | Gln12 | Gln295 (backbone) | Hydrogen bonding | Stabilizes loop conformation |
C-terminal modification | Ser13 (amide) | N/A | Increased stability | Prolongs biological half-life |
TCS 183 operates within a complex landscape of endogenous GSK-3β regulators, sharing mechanistic parallels but exhibiting distinct modes of action. Its closest functional analogs are scaffold-derived peptides like those from Axin and FRAT1 (also known as GBP), which bind the same hydrophobic channel on GSK-3β's C-terminal lobe [3]. Axin, a critical scaffold protein in the β-catenin destruction complex, employs its minimal GSK-3β-binding domain (residues 383–401) to recruit GSK-3β via a continuous α-helix, enhancing β-catenin phosphorylation by co-localizing kinase and substrate [3]. Similarly, TCS 183 utilizes a helical structure for binding. However, Axin’s binding increases GSK-3β activity toward β-catenin by >20,000-fold through scaffolding, whereas TCS 183 lacks scaffolding functionality and instead acts purely as a competitive inhibitor of regulatory phosphorylation [1] [3]. FRAT1, activated by Wnt signaling, binds GSK-3β with a discontinuous helix featuring a kink at Gly210-Asn211. This kink exposes peptide NH groups that interact with Tyr288 and Glu290 of GSK-3β, facilitating FRAT1's primary role: displacing GSK-3β from the Axin-APC complex to prevent β-catenin phosphorylation [3]. TCS 183, with its unbroken helix, cannot replicate this precise interaction and thus does not directly promote Wnt signaling like FRAT1.
Beyond competitive binders, GSK-3β is regulated by post-translational modifications. The canonical Ser9 phosphorylation by Akt creates an intramolecular pseudosubstrate, inhibiting primed substrate phosphorylation [8]. TCS 183 directly competes with this mechanism by occupying the same site. Alternative inhibitory phosphorylations exist, such as Thr356 phosphorylation by Dyrk1A. This modification, located far from the pseudosubstrate pocket, induces conformational changes that reduce kinase activity toward select substrates like glycogen synthase [10]. Unlike Ser9 phosphorylation or TCS 183, Thr356 phosphorylation does not affect primed substrate binding but may alter substrate specificity. Furthermore, redox regulation via cysteine sulfenylation (observed in kinases like ERK) represents another layer of control [4]. While GSK-3β contains conserved cysteines, their susceptibility to regulatory oxidation remains less defined compared to its phospho-regulation. TCS 183’s uniqueness lies in its dual molecular function: it is both a structural mimetic of the endogenous N-terminus and a targeted disruptor of phosphorylation-dependent inactivation, offering precise experimental control over this specific regulatory node without affecting other modification sites like Thr356.
Table 3: Comparative Mechanisms of GSK-3β Regulatory Agents
Regulatory Agent | Type | Binding/Modification Site | Effect on GSK-3β Activity | Primary Functional Outcome |
---|---|---|---|---|
TCS 183 | Competitive peptide | C-terminal hydrophobic channel | Prevents Ser9 phosphorylation; sustains basal activity | Blocks Wnt; favors LTD; inhibits adipogenesis |
Axin-derived peptide | Scaffold peptide | C-terminal hydrophobic channel | Enhances activity via scaffolding | Promotes β-catenin degradation |
FRAT1/GBP peptide | Displacement peptide | C-terminal hydrophobic channel | Disrupts Axin binding | Activates Wnt/β-catenin signaling |
pSer9 (Akt) | Post-translational mod | N-terminal Ser9 | Inhibits primed substrate phosphorylation | Suppresses β-catenin degradation |
pThr356 (Dyrk1A) | Post-translational mod | C-terminal Thr356 | Reduces activity; alters specificity | Contributes to obesity resistance |
Cysteine sulfenylation | Redox mod | Undefined Cys residues | Context-dependent inhibition | Modulates stress responses |
Compounds Mentioned
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: